molecular formula C21H20ClNO3 B8316136 (9H-fluoren-9-yl)methyl 4-(chlorocarbonyl)piperidine-1-carboxylate

(9H-fluoren-9-yl)methyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B8316136
M. Wt: 369.8 g/mol
InChI Key: PUJQNPZDZUEGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-fluoren-9-yl)methyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-carbonochloridoylpiperidine-1-carboxylate

InChI

InChI=1S/C21H20ClNO3/c22-20(24)14-9-11-23(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2

InChI Key

PUJQNPZDZUEGHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of piperidine-1,4-dicarboxylic acid mono-(9H-fluoren-9-ylmethyl) ester (5 g, 14.2 mmol) in CH2Cl2 (50 mL) was added DMF (0.5 mL) and the resulting solution was cooled to 0° C. To this solution oxalyl chloride (3.6 g, 28.44 mmol) was added dropwise and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated under reduced pressure to afford (9H-fluoren-9-yl)methyl 4-(chlorocarbonyl)-piperidine-1-carboxylate (5 g, 95%) as brown liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

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